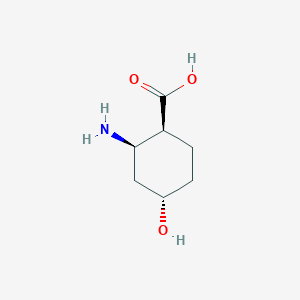
(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid is a chiral amino acid derivative with a unique cyclohexane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid typically involves the following steps:
Cyclohexane Ring Formation: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. This can be done using reagents such as ammonia or amines for the amino group and hydroxylating agents for the hydroxy group.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymes such as transaminases and hydroxylases can be employed to introduce the amino and hydroxy groups with high stereocontrol. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amides, esters, and other substituted derivatives.
科学的研究の応用
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it can function as a receptor agonist or antagonist by binding to receptor sites and modulating their activity. The specific pathways involved depend on the target and the context of its use.
類似化合物との比較
Similar Compounds
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanoate: A compound with a similar bicyclic structure but different functional groups.
(1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate: Another bicyclic compound with different substituents.
Uniqueness
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
298204-37-2 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
(1S,2R,4S)-2-amino-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h4-6,9H,1-3,8H2,(H,10,11)/t4-,5-,6+/m0/s1 |
InChIキー |
CPNOFRJWASUZHS-HCWXCVPCSA-N |
異性体SMILES |
C1C[C@@H]([C@@H](C[C@H]1O)N)C(=O)O |
正規SMILES |
C1CC(C(CC1O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















